molecular formula C10H14O3 B8806084 2-(2,6-Dimethoxyphenyl)ethanol CAS No. 14534-76-0

2-(2,6-Dimethoxyphenyl)ethanol

Cat. No.: B8806084
CAS No.: 14534-76-0
M. Wt: 182.22 g/mol
InChI Key: BNHFYUPFTLMEDW-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)ethanol is a phenolic alcohol featuring a benzene ring substituted with two methoxy groups at the 2- and 6-positions and an ethanol side chain at the 1-position. This compound is structurally significant in organic synthesis and materials science, particularly in lignin chemistry, where it serves as a model for studying β-O-4 bond cleavage under alkaline conditions . Its methoxy substituents and ethanol backbone influence both physicochemical properties (e.g., hydrogen bonding, solubility) and reactivity (e.g., resistance to degradation).

Properties

CAS No.

14534-76-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O3/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5,11H,6-7H2,1-2H3

InChI Key

BNHFYUPFTLMEDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

The position of methoxy groups on the aromatic ring critically impacts electronic distribution and steric hindrance:

  • 2,6-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl: 2,6-Dimethoxyphenyl (as in 2-(2,6-dimethoxyphenyl)ethanol): The para-substitution pattern creates a symmetric electron-donating effect, enhancing resonance stabilization. This symmetry reduces steric strain compared to ortho-para isomers like 2,4-dimethoxy derivatives .

Functional Group Modifications

Ethanol vs. Propanol Backbones:
  • This compound: The ethanol chain facilitates hydrogen bonding via the hydroxyl group, influencing crystal packing (e.g., intramolecular N—H···O bonds in ) and solubility in polar solvents.
Halogenated Derivatives:
  • 2-(2,6-Dichlorophenyl)ethanol (): Chlorine substituents create stronger hydrogen bonds (N—H···Cl) compared to methoxy groups, enhancing molecular stability in crystalline states .

Physicochemical and Reactivity Comparisons

Alkaline Stability and β-O-4 Bond Cleavage

In lignin model studies (), 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (G’S) exhibited distinct degradation behavior:

Compound γ-Hydroxymethyl Group β-O-4 Cleavage Rate (Relative) Key Finding
G’S No Baseline Slower cleavage due to steric protection from 2,6-dimethoxy groups
GS Yes 1.5× faster than G’S γ-Hydroxymethyl accelerates cleavage via neighboring group participation

The 2,6-dimethoxy substituents in G’S hinder nucleophilic attack during alkaline pulping, demonstrating superior stability compared to analogs like G’G (2-methoxyphenoxy variant).

Hydrogen Bonding and Crystallinity

  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (): Stabilized by N—H···Cl and N—H···O bonds, forming S(5) and S(7) ring motifs. Chlorine’s electronegativity strengthens these interactions compared to methoxy analogs .
  • Ethanol,2,2'-[(2,6-dimethoxyphenyl)imino]di- (): The imino-linked diethanol structure enables extensive intermolecular hydrogen bonding, increasing melting points and solubility in protic solvents .

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